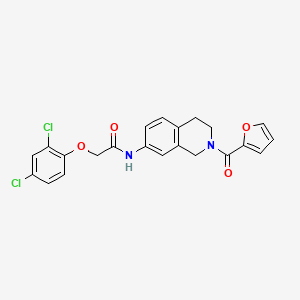![molecular formula C14H20ClN3O2 B2672558 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide CAS No. 1259109-32-4](/img/structure/B2672558.png)
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide, also known as GW806742X, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to have significant effects on various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide is not fully understood. However, it is thought to act by modulating the activity of various neurotransmitter receptors, including the NMDA and AMPA receptors. This compound has also been shown to have significant effects on the GABAergic system, which plays a critical role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide has been shown to have significant effects on various biochemical and physiological processes. This compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, it has been shown to have significant effects on the regulation of synaptic plasticity, which is critical for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide in lab experiments is its ability to modulate the activity of various neurotransmitter receptors. This makes it an ideal tool for studying the role of these receptors in various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, there is a need for further studies to determine the potential toxic effects of this compound and its suitability for use in various experimental settings.
Métodos De Síntesis
The synthesis of 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide involves several steps, including the reaction of 6-chloronicotinic acid with butylamine to form 6-chloronicotinamide. The resulting compound is then reacted with morpholine and chloroform to form the final product.
Aplicaciones Científicas De Investigación
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. This compound has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of synaptic plasticity.
Propiedades
IUPAC Name |
6-chloro-N-(4-morpholin-4-ylbutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-13-4-3-12(11-17-13)14(19)16-5-1-2-6-18-7-9-20-10-8-18/h3-4,11H,1-2,5-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBUYHGEIPJURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

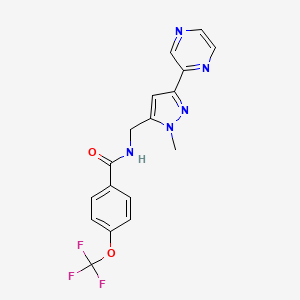
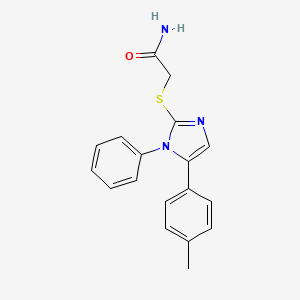
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2672479.png)

![7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2672484.png)
![3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672485.png)
![Acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea](/img/structure/B2672487.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2672488.png)
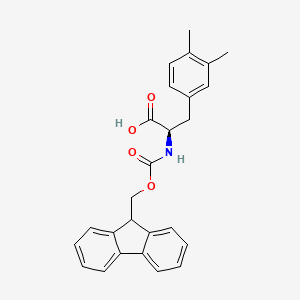
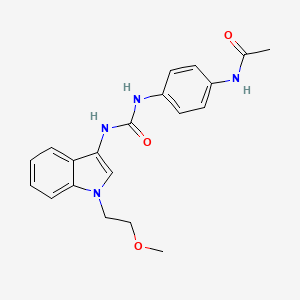
![N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2672491.png)
